1-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1H-benzimidazol-2-amine
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Overview
Description
1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that features a combination of benzodiazole, pyrazole, and thiophene moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings suggests that it may exhibit a range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone, followed by cyclization.
Benzodiazole Formation: The benzodiazole ring can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the pyrazole, thiophene, and benzodiazole moieties under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the benzodiazole and thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may exhibit various biological activities, making it a candidate for drug development.
Biological Research: It may be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is likely to involve multiple pathways due to its complex structure. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Thiophene Derivatives: These compounds are known for their applications in material science and medicinal chemistry, with properties such as anticancer and antimicrobial activities.
Uniqueness
1-METHYL-N-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYL}-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of benzodiazole, pyrazole, and thiophene rings, which may confer a unique set of biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H19N5S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-methyl-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C22H19N5S/c1-26-19-11-6-5-10-18(19)24-22(26)23-14-16-15-27(17-8-3-2-4-9-17)25-21(16)20-12-7-13-28-20/h2-13,15H,14H2,1H3,(H,23,24) |
InChI Key |
HVISPKODTRWTSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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